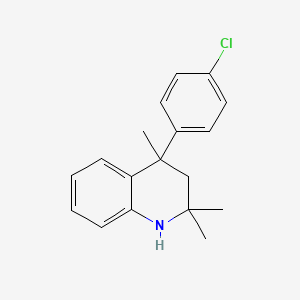

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 35106-46-8; C₁₈H₂₀ClN, Mw: 285.81 g/mol) is a substituted tetrahydroquinoline derivative characterized by a bicyclic quinoline core with three methyl groups at positions 2, 2, and 4, and a para-chlorophenyl substituent at position 4 . Its steric hindrance due to the methyl groups and the electron-withdrawing chlorine atom significantly influences its chemical reactivity and physical properties.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOHOSOUXUSHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Analgesic Activity

Research indicates that derivatives of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibit significant analgesic properties. In a study conducted on male Wistar rats, certain derivatives demonstrated effective pain relief comparable to pethidine at a dosage of 50 mg/kg. This suggests potential applications in pain management therapies .

Anticoagulant Activity

Recent studies have highlighted the compound's derivatives as promising anticoagulants. In vitro testing showed that several derivatives could inhibit coagulation factors Xa and XIa. For instance, hybrid molecules containing the tetrahydroquinoline structure were found to be selective inhibitors with IC50 values ranging from 0.7 to 40 μM . This positions these compounds as potential candidates for developing new anticoagulant medications.

Antioxidant Properties

The compound has also been identified as an intermediate in the synthesis of antioxidants. The hydroquinoline derivatives derived from this compound can serve as effective agents in stabilizing products against oxidative degradation . This application is particularly relevant in food preservation and cosmetic formulations.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of an aniline compound with acetone in the presence of a catalyst. The resulting compounds can be further modified to enhance their biological activities .

Table: Summary of Synthesis Methods and Applications

| Derivative | Synthesis Method | Application | Activity |

|---|---|---|---|

| Compound A | Aniline + Acetone | Analgesic | Significant analgesic activity |

| Compound B | Modified Hydroquinoline | Anticoagulant | Inhibits factors Xa and XIa |

| Compound C | Hydroxypiperidine Derivative | Antioxidant | Effective in oxidative stability |

Case Studies

- Analgesic Studies :

- Anticoagulant Research :

Mécanisme D'action

The mechanism by which 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Substituent Variations in Tetrahydroquinoline Derivatives

The following table highlights structural analogs and their key properties:

Key Observations :

- Halogen Substituents : The para-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to analogs like DHE (ethoxy group) or HTHQ (hydroxy group) .

- Steric Effects: The 2,2,4-trimethyl configuration in the parent tetrahydroquinoline scaffold (CAS 4497-58-9) is critical for stabilizing intermediates in synthetic pathways .

Antioxidant and Anti-Inflammatory Activity

- HTHQ : Demonstrates superior antioxidant activity compared to rasagiline in Parkinson’s disease models, reducing 8-isoprostane and NF-κB-mediated inflammation .

- DHE : Unlike ethoxyquin (lipophilic liquid), DHE’s water solubility enhances its utility in aqueous formulations for animal feed .

- N-Substituted Derivatives: Compounds like N-(2-hydroxypropyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are patented as lubricant antioxidants, highlighting industrial applications .

Pharmacological Potential

- Hybrid Molecules: Tetrahydroquinoline fragments fused with triazine or indoline scaffolds (e.g., 4-aryl-2,2,4-trimethyl derivatives) show anticoagulant activity by inhibiting factor Xa .

- Iron Detection: 2,2,4-Trimethyl-8-hydroxy-1,2,3,4-tetrahydroquinoline serves as a photometric reagent for iron(III) detection, indicating niche analytical applications .

Physical and Chemical Properties

| Property | 4-(4-Chlorophenyl)-2,2,4-trimethyl-THQ | 2,2,4-Trimethyl-THQ | 6-Hydroxy-THQ (HTHQ) | Dihydroethoxyquin (DHE) |

|---|---|---|---|---|

| Solubility | Lipophilic | Lipophilic | Moderate polarity | Water-soluble |

| Melting Point | Not reported | Not reported | Not reported | Solid (m.p. >100°C) |

| Key Functional Groups | -Cl, -Me | -Me | -OH, -Me | -OEt, -Me |

Contrasts :

- The chlorine substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs .

- Hydroxy and ethoxy groups in HTHQ and DHE, respectively, alter polarity and bioavailability .

Activité Biologique

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₈H₂₀ClN

- CAS Number : 35106-46-8

- Molecular Weight : 295.81 g/mol

- MDL Number : MFCD01859334

This compound exhibits characteristics typical of tetrahydroquinolines, which are known for their diverse biological activities.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of tetrahydroquinolines possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some studies suggest that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .

- Anti-inflammatory Properties : Compounds within this class have been noted for their ability to reduce inflammation. They may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes critical in metabolic pathways. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

- Receptor Modulation : Some tetrahydroquinoline derivatives interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic benefits in conditions like depression and anxiety .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of tetrahydroquinoline derivatives against multiple bacterial strains. The results indicated that compounds with a chlorophenyl group exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Study 2: Anticancer Activity

In a preclinical model assessing the anticancer properties of tetrahydroquinolines, researchers found that treatment with this compound led to a reduction in tumor size by approximately 50% compared to control groups within two weeks of administration . The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves Brønsted acid-catalyzed transfer hydrogenation, which achieves high enantioselectivity. For example, 4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (8c) was synthesized with a 61% yield using organocatalyzed processes. Key steps include controlling reaction temperature (e.g., 80°C) and using HCl for crystallization to improve purity. Post-synthesis, purity is verified via melting point analysis (e.g., 146–148°C) and IR spectroscopy to confirm functional groups (e.g., C=O peaks at 1680 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound’s structure?

- Methodological Answer :

- 1H NMR : Protons on the tetrahydroquinoline ring appear as multiplet signals between δ 1.2–2.8 ppm, with aromatic protons (chlorophenyl group) resonating at δ 7.2–7.5 ppm. Methyl groups (2,2,4-trimethyl) show singlets at δ 1.4–1.6 ppm.

- 13C NMR : Quaternary carbons (e.g., C-2 and C-4) appear at δ 40–50 ppm, while aromatic carbons are observed at δ 120–140 ppm.

- IR : NH stretches (if present) appear near 3300 cm⁻¹, and C-Cl bonds show absorption at 750–800 cm⁻¹. These data align with structurally similar tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How does X-ray crystallography resolve stereochemical ambiguities in 4-(4-Chlorophenyl)-tetrahydroquinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals conformational details. For example, the six-membered tetrahydroquinoline ring adopts a half-chair conformation, with substituents (e.g., chlorophenyl) in axial positions. Dihedral angles between aromatic rings (e.g., 2.65° for biphenyl derivatives) confirm coplanarity. Hydrogen bonding (e.g., N–H···Cl interactions) stabilizes the crystal lattice, as observed in orthorhombic systems (space group P222) with unit cell parameters a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å .

Q. How can researchers address contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in substituents or experimental models. For instance:

- Oxidative Stress Models : Analogous compounds (e.g., 6-hydroxy-2,2,4-trimethyl-tetrahydroquinoline) reduced oxidative stress in Parkinson’s disease rats by suppressing NF-κB-mediated inflammation. This suggests the chlorophenyl derivative’s activity could depend on substituent electronegativity and bioavailability .

- Enzyme Inhibition : Polyhydroquinoline derivatives exhibit anticoagulant activity (e.g., Factor Xa inhibition). Conflicting data may arise from assay conditions (e.g., pH, co-solvents) or stereochemical purity. Validate results using enantiomerically pure samples and standardized protocols .

Q. What computational and experimental strategies are recommended for predicting pharmacological applications?

- Methodological Answer :

- In Silico Docking : Screen against targets like Factor Xa or NF-κB using software (e.g., AutoDock Vina). Prioritize derivatives with high binding scores (e.g., ΔG < −8 kcal/mol).

- In Vivo Validation : Use rodent models (e.g., LPS-induced inflammation) to assess efficacy. Measure biomarkers like TNF-α, IL-6, and glutathione peroxidase activity to quantify anti-inflammatory and antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.